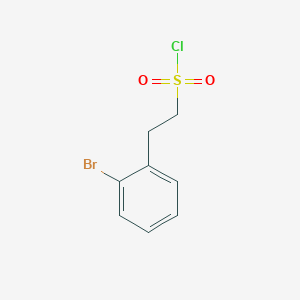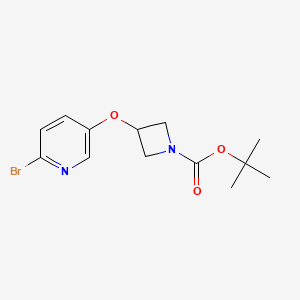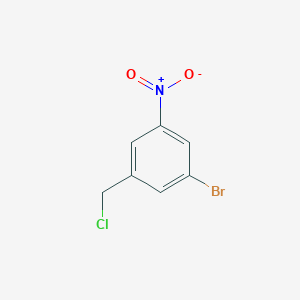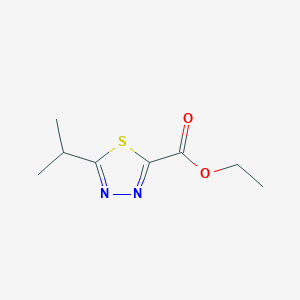
2-(2-Bromophenyl)ethansulfonylchlorid
Übersicht
Beschreibung
2-(2-Bromophenyl)ethanesulfonyl chloride is an organosulfur compound containing a sulfonyl chloride functional group. It is primarily used as an intermediate in organic synthesis, particularly in the investigation of nucleophilic substitution reactions and sulfene formation.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the study of nucleophilic substitution reactions.
Biology and Medicine: While specific biological applications are not extensively documented, its reactivity suggests potential use in the modification of biologically active molecules.
Industry: This compound is valuable in the production of various chemical products, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 2-(2-Bromophenyl)ethanesulfonyl chloride can be achieved through various methods. One common synthetic route involves the reaction of β-trimethylsilylethanesulfonic acid with phosphorus pentachloride (PCl5) in carbon tetrachloride (CCl4) . This method is advantageous due to its straightforward reaction conditions and high yield.
Analyse Chemischer Reaktionen
2-(2-Bromophenyl)ethanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Desulfonylation: This reaction proceeds through an internal displacement mechanism involving an episulfonium ion intermediate.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the presence of the sulfonyl chloride group suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include triphenylphosphine (PPh3) and sulfur dioxide chloride (SO2Cl2) . The major products formed depend on the specific nucleophile or reaction conditions employed.
Wirkmechanismus
The mechanism of action for 2-(2-Bromophenyl)ethanesulfonyl chloride is highly dependent on the specific reaction it undergoes. For example, its desulfonylation proceeds through an internal displacement mechanism involving an episulfonium ion intermediate. This mechanism highlights the compound’s ability to form reactive intermediates that facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromophenyl)ethanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Compared to these compounds, 2-(2-Bromophenyl)ethanesulfonyl chloride is unique due to the presence of the bromophenyl group, which can influence its reactivity and the types of reactions it undergoes .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWRLSTJFBDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)

![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)











